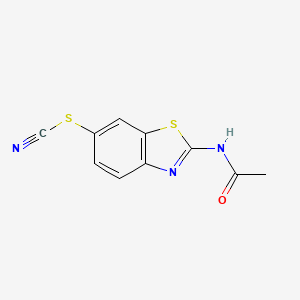
(4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine, also known as DMAN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMAN belongs to the class of phenethylamines and is structurally similar to the psychedelic drug, mescaline. In
Mécanisme D'action
(4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine's mechanism of action is not fully understood, but it is believed to act as a partial agonist of the serotonin 2A receptor. This receptor is involved in the regulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound's affinity for this receptor may contribute to its potential therapeutic properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal studies. This compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to increase levels of antioxidant enzymes, which may contribute to its potential neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
(4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine's potential therapeutic properties make it an attractive compound for scientific research. However, its synthesis method requires expertise in organic chemistry, and its effects on humans are not fully understood. This compound's potential side effects and toxicity also need to be further studied before its use in clinical trials.
Orientations Futures
There are many future directions for the study of (4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine. Further research is needed to fully understand its mechanism of action and potential therapeutic properties. This compound's potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases should be further explored. Additionally, this compound's effects on other neurotransmitter systems and its potential for abuse should be studied. Overall, this compound's potential as a therapeutic compound makes it an exciting area of research for the scientific community.
Méthodes De Synthèse
The synthesis of (4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4,5-dimethoxy-2-nitrobenzyl chloride, which is then reacted with 2-phenylethylamine to form this compound. The purity of this compound can be improved by recrystallization or chromatography techniques.
Applications De Recherche Scientifique
(4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been studied for its potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-19(10-9-14-7-5-4-6-8-14)13-15-11-17(23-2)18(24-3)12-16(15)20(21)22/h4-8,11-12H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKOYSBGTMNUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

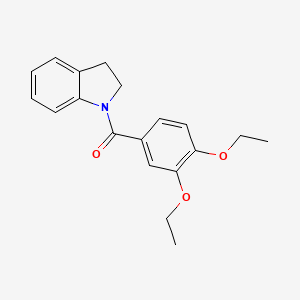

![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)

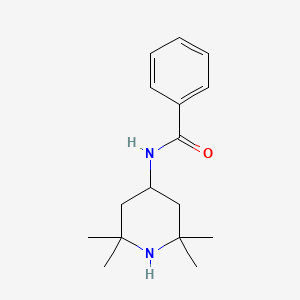
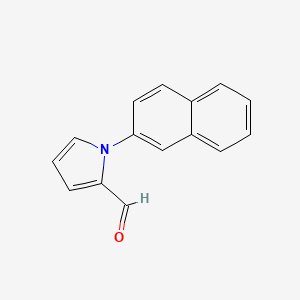
![2-{[2-(phenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5837570.png)
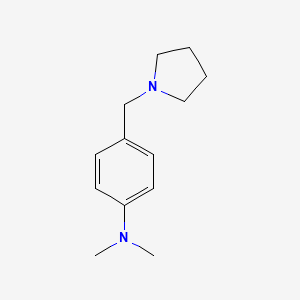
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5837581.png)
![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5837593.png)
![(4-ethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5837598.png)
![1-[3-(trifluoromethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5837605.png)
![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5837616.png)
